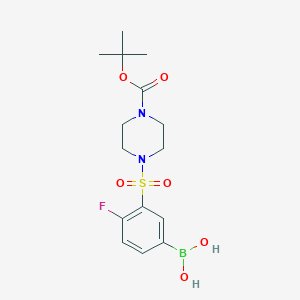
3-(Ethylsulfamoyl)-4-fluorophenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethylsulfamoyl)-4-fluorophenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with an ethylsulfamoyl group and a fluorine atom. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule.
準備方法
The synthesis of 3-(Ethylsulfamoyl)-4-fluorophenylboronic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the phenylboronic acid derivative, followed by the introduction of the ethylsulfamoyl and fluorine substituents. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction parameters to achieve cost-effective and efficient synthesis.
化学反応の分析
3-(Ethylsulfamoyl)-4-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura coupling, forming carbon-carbon bonds with halides or pseudohalides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
科学的研究の応用
3-(Ethylsulfamoyl)-4-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where boron compounds have shown efficacy.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-(Ethylsulfamoyl)-4-fluorophenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The ethylsulfamoyl group and fluorine atom can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions.
類似化合物との比較
When compared to other boronic acids, 3-(Ethylsulfamoyl)-4-fluorophenylboronic acid stands out due to its unique combination of functional groups. Similar compounds include:
Phenylboronic acid: Lacks the ethylsulfamoyl and fluorine substituents, resulting in different reactivity and applications.
4-Fluorophenylboronic acid: Contains the fluorine atom but lacks the ethylsulfamoyl group, leading to variations in chemical behavior.
3-(Ethylsulfamoyl)phenylboronic acid:
The unique combination of the ethylsulfamoyl and fluorine groups in this compound imparts distinct chemical properties, making it valuable for specific research and industrial applications.
特性
IUPAC Name |
[3-(ethylsulfamoyl)-4-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BFNO4S/c1-2-11-16(14,15)8-5-6(9(12)13)3-4-7(8)10/h3-5,11-13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMVPQHIWCIBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)S(=O)(=O)NCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[6-Methyl-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]boronic acid](/img/structure/B8119229.png)
![[3-(4-Bromopyrazol-1-yl)phenyl]boronic acid](/img/structure/B8119236.png)
![[3-(4-Chloropyrazol-1-yl)phenyl]boronic acid](/img/structure/B8119239.png)


![(3-Chloroimidazo[1,2-a]pyridin-8-yl)boronic acid](/img/structure/B8119263.png)

![(6-{[(Tert-butyldimethylsilyl)oxy]methylpyridin-3-YL)boronic acid](/img/structure/B8119278.png)






